![molecular formula C10H15BO4 B1469163 {3-[(1-Metoxipropan-2-il)oxi]fenil}ácido borónico CAS No. 1350317-80-4](/img/structure/B1469163.png)
{3-[(1-Metoxipropan-2-il)oxi]fenil}ácido borónico
Descripción general
Descripción
{3-[(1-Methoxypropan-2-yl)oxy]phenyl}boronic acid is a useful research compound. Its molecular formula is C10H15BO4 and its molecular weight is 210.04 g/mol. The purity is usually 95%.
BenchChem offers high-quality {3-[(1-Methoxypropan-2-yl)oxy]phenyl}boronic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about {3-[(1-Methoxypropan-2-yl)oxy]phenyl}boronic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Acoplamiento cruzado de Suzuki–Miyaura
Este compuesto se utiliza en la reacción de acoplamiento cruzado de Suzuki–Miyaura (SM), un método fundamental para la formación de enlaces carbono-carbono en química orgánica . Las condiciones de reacción son suaves y tolerantes a diversos grupos funcionales, lo que lo convierte en una herramienta versátil para la síntesis de moléculas complejas.
Aplicaciones de detección
Los ácidos borónicos, incluido este derivado, son conocidos por su capacidad de formar complejos con dioles y bases de Lewis como iones fluoruro o cianuro. Esta propiedad se explota en el desarrollo de sensores para detectar estas entidades .
Etiquetado biológico
La interacción de los ácidos borónicos con los dioles también es beneficiosa en el etiquetado biológico. Este compuesto se puede utilizar para etiquetar biomoléculas que contienen grupos diol, lo que ayuda en la visualización y el seguimiento de estas moléculas dentro de los sistemas biológicos .
Manipulación y modificación de proteínas
La reactividad del compuesto con los dioles permite la manipulación y modificación de proteínas. Se puede utilizar para introducir grupos ácidos borónicos en proteínas, que luego se pueden utilizar para diversas aplicaciones bioquímicas .
Tecnologías de separación
En la ciencia de la separación, este derivado de ácido borónico se puede emplear como un ligando de afinidad para la separación de compuestos que contienen diol, como azúcares y glucoproteínas, de mezclas complejas .
Desarrollo de terapéuticos
La reactividad única de los ácidos borónicos con los azúcares tiene aplicaciones terapéuticas. Por ejemplo, se pueden utilizar en el diseño de moléculas que se unen selectivamente a las glucoproteínas en la superficie de las células cancerosas, lo que podría conducir a terapias contra el cáncer dirigidas .
Electroforesis de moléculas glicosiladas
Este compuesto se puede utilizar en electroforesis para separar moléculas glicosiladas, que son biomarcadores de enfermedades como la diabetes. El ácido borónico interactúa con los cis-dioles de los residuos glicosilados, lo que facilita su separación .
Sistemas de liberación controlada
En aplicaciones farmacéuticas, los derivados de ácido borónico se pueden incorporar en polímeros que responden a los niveles de glucosa. Estos polímeros se pueden utilizar para crear sistemas de administración de insulina que liberan insulina en respuesta a altos niveles de azúcar en la sangre .
Propiedades
IUPAC Name |
[3-(1-methoxypropan-2-yloxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15BO4/c1-8(7-14-2)15-10-5-3-4-9(6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLNIQZJIZKQIPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)OC(C)COC)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(butan-2-yl)[(1R)-1-phenylethyl]amine](/img/structure/B1469085.png)
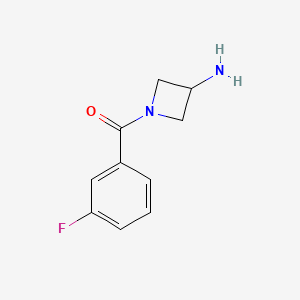
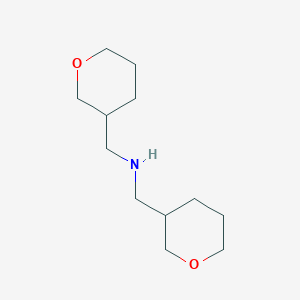

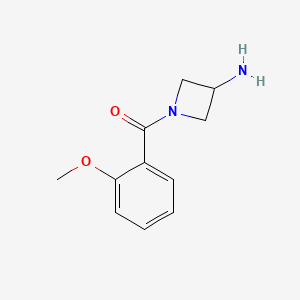
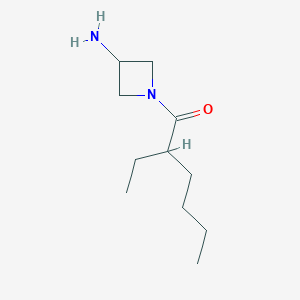
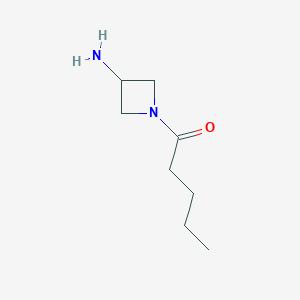
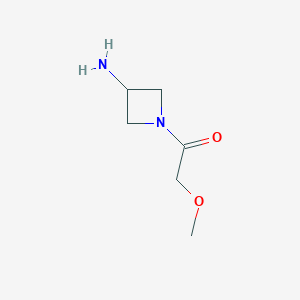

![1-[4-(Dimethylamino)benzoyl]azetidin-3-amine](/img/structure/B1469097.png)
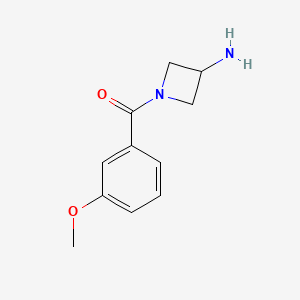
![2,2,2-trifluoro-1-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]ethan-1-one](/img/structure/B1469100.png)

![1-[(3,4-Dimethylphenyl)methyl]azetidin-3-amine](/img/structure/B1469103.png)
